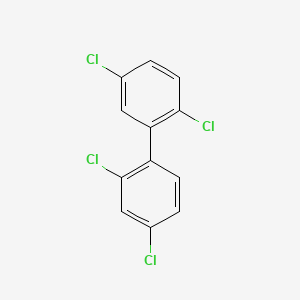

2,2',4,5'-Tetrachlorobiphenyl

Übersicht

Beschreibung

2,2’,4,5’-Tetrachlorobiphenyl is a tetrachlorobiphenyl that is biphenyl in which the hydrogens at positions 2, 4, 5, and 2’ are replaced by chlorines . It is one of 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

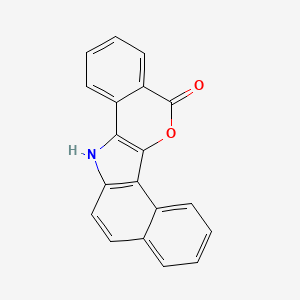

Molecular Structure Analysis

The molecular formula of 2,2’,4,5’-Tetrachlorobiphenyl is C12H6Cl4 . The IUPAC name is 1,4-dichloro-2-(2,4-dichlorophenyl)benzene . The molecular weight is 292.0 g/mol . The structure can be represented by the canonical SMILES string: C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,4,5’-Tetrachlorobiphenyl include a molecular weight of 292.0 g/mol . For a detailed analysis of the physical and chemical properties, it is recommended to refer to specialized literature or databases.

Wissenschaftliche Forschungsanwendungen

Environmental Science: Detection in Soils and Solid Waste

2,2’,4,5’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB) that has been widely studied for its persistence in the environment. Techniques like Accelerated Solvent Extraction followed by GC-MS/MS are used to detect PCBs in soils and solid waste . This method is crucial for monitoring and managing the environmental impact of PCBs, ensuring compliance with environmental regulations.

Medicine: Endocrine Disruption

In the medical field, 2,2’,4,5’-Tetrachlorobiphenyl is recognized as an endocrine disruptor . It can interfere with the body’s hormonal systems, potentially leading to adverse health effects. Understanding its behavior and effects on the endocrine system is vital for public health safety and developing treatments for exposure.

Industrial Processes: Electrical Insulation

Historically, PCBs like 2,2’,4,5’-Tetrachlorobiphenyl were used in industrial applications due to their chemical stability and electrical insulating properties . They were found in electrical, heat transfer, and hydraulic equipment, among others. Although their use is now banned, studying their properties helps in managing existing PCB-containing equipment safely.

Analytical Chemistry: Reference Material

2,2’,4,5’-Tetrachlorobiphenyl serves as a certified reference material in analytical chemistry, aiding in the calibration of instruments and validation of analytical methods . This ensures the accuracy and reliability of PCB detection in various samples.

Toxicology: Oxidative Phosphorylation Effects

Toxicological studies have shown that 2,2’,4,5’-Tetrachlorobiphenyl affects oxidative phosphorylation in rat liver mitochondria, altering the respiratory and phosphorylation subsystems . These findings are significant for understanding the toxic effects of PCBs on living organisms.

Bioremediation: Soil and Sediment Cleanup

Bioremediation research focuses on methods to remove or neutralize pollutants like 2,2’,4,5’-Tetrachlorobiphenyl from soils and sediments. Techniques such as phytoremediation and microbial degradation are explored to treat contaminated sites . This is crucial for restoring ecosystems affected by PCB pollution.

Environmental Toxicology: Metabolomic Effects

Studies in environmental toxicology have investigated the metabolomic effects of 2,2’,4,5’-Tetrachlorobiphenyl, revealing its impact on various metabolites in organisms . This research helps in understanding the broader ecological implications of PCB exposure.

Molecular Biology: Gene Induction

In molecular biology, the focus is on how compounds like 2,2’,4,5’-Tetrachlorobiphenyl can induce specific genes required for dehalogenation processes in bacteria . This knowledge can be applied to develop strategies for bioremediation and understanding the molecular mechanisms of PCB degradation.

Eigenschaften

IUPAC Name |

1,4-dichloro-2-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPVHELAQPIZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073508 | |

| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',4,5'-Tetrachlorobiphenyl | |

CAS RN |

41464-40-8 | |

| Record name | PCB 49 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5E4PD553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

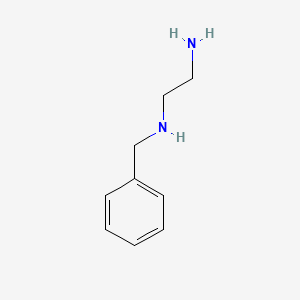

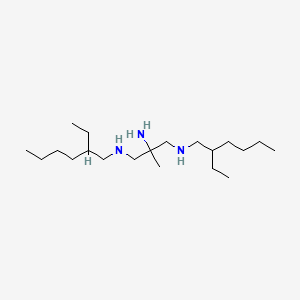

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone](/img/structure/B1211558.png)